N-[3-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
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Overview
Description
N-[5-(3-CHLORO-4-FLUOROPHENYL)-1H-1,2,4-TRIAZOL-3-YL]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a pyrrole group, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-CHLORO-4-FLUOROPHENYL)-1H-1,2,4-TRIAZOL-3-YL]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The process often begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The subsequent steps involve the introduction of the chlorofluorophenyl group and the pyrrole moiety through substitution reactions. The final step usually includes the formation of the tetrahydropyran ring and the acetamide linkage under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-CHLORO-4-FLUOROPHENYL)-1H-1,2,4-TRIAZOL-3-YL]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[5-(3-CHLORO-4-FLUOROPHENYL)-1H-1,2,4-TRIAZOL-3-YL]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(3-CHLORO-4-FLUOROPHENYL)-1H-1,2,4-TRIAZOL-3-YL]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETAMIDE involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(3-CHLORO-4-FLUOROPHENYL)-1H-1,2,4-TRIAZOL-3-YL]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETAMIDE shares structural similarities with other triazole-based compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.
Other similar compounds: include those with pyrrole and tetrahydropyran moieties, which are studied for their diverse biological activities.
Uniqueness
The uniqueness of N-[5-(3-CHLORO-4-FLUOROPHENYL)-1H-1,2,4-TRIAZOL-3-YL]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H19ClFN5O2 |
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Molecular Weight |
403.8 g/mol |
IUPAC Name |
N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C19H19ClFN5O2/c20-14-11-13(3-4-15(14)21)17-23-18(25-24-17)22-16(27)12-19(5-9-28-10-6-19)26-7-1-2-8-26/h1-4,7-8,11H,5-6,9-10,12H2,(H2,22,23,24,25,27) |
InChI Key |
VUUZMIPKOAEAOL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NC2=NNC(=N2)C3=CC(=C(C=C3)F)Cl)N4C=CC=C4 |
Origin of Product |
United States |
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